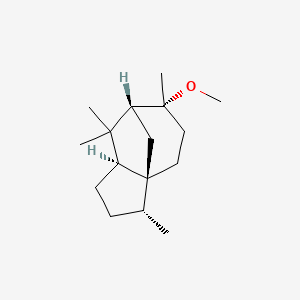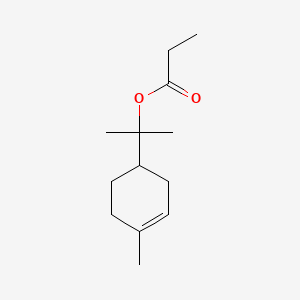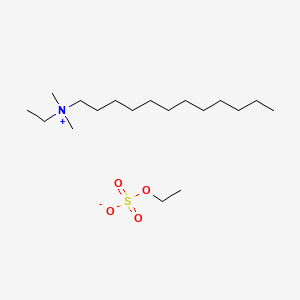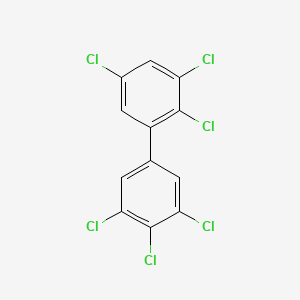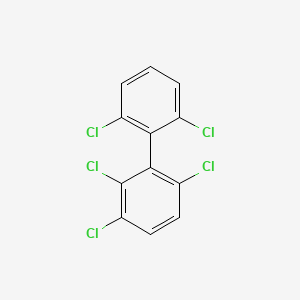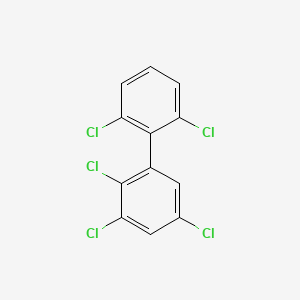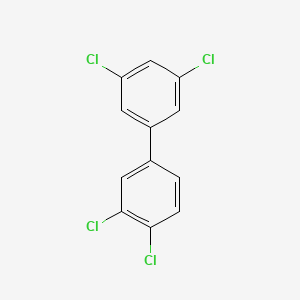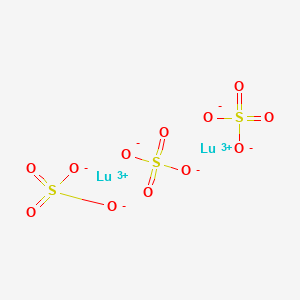
Lutetium sulfate
Descripción general
Descripción
Lutetium Sulfate, also known as Lutetium Sulphate, is used in making phosphors . Stable Lutetium can be used as catalysts in petroleum cracking in refineries and can also be used in alkylation, hydrogenation, and polymerization applications . It can also be used as an ideal host for X-ray phosphors .
Synthesis Analysis
Lutetium (III) sulfate is produced by fission or activation in a nuclear reactor . The raw material needed to produce Lu-177, which has historically been sole-sourced from Russia, is now being produced by SHINE .Chemical Reactions Analysis
Lutetium extraction reactions with D2EHPA and PC88A from HNO3 and H2SO4 solutions were chemically and thermodynamically analyzed . It was found that each Lu cation was complexed with six monomers of the organic extractant and released three protons .Physical And Chemical Properties Analysis
The soluble salts of Lutetium, such as nitrate, sulfate, and acetate form hydrates upon crystallization . The oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate are insoluble in water . Lutetium metal is slightly unstable in air at standard conditions, but it burns readily at 150 °C to form lutetium oxide .Aplicaciones Científicas De Investigación
Therapeutic Radiopharmaceuticals
- Scientific Field : Medical Science
- Application Summary : Lutetium-177, a radioisotope of Lutetium, is used in the development of therapeutic radiopharmaceuticals . These radiopharmaceuticals are used for targeted radiotherapy in patients .
- Methods of Application : The specific activity of Lutetium-177 is increased, and it is used in the preparation of Lutetium-177 based radiopharmaceuticals .
- Results or Outcomes : The use of Lutetium-177 based radiopharmaceuticals has shown promising results in targeted radiotherapy .
Catalysts in Petroleum Cracking
- Scientific Field : Chemical Engineering
- Application Summary : Stable Lutetium can be used as catalysts in petroleum cracking in refineries .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The use of Lutetium as a catalyst in petroleum cracking has been found to be effective .
Alkylation, Hydrogenation, and Polymerization Applications
- Scientific Field : Chemical Engineering
- Application Summary : Lutetium can also be used in alkylation, hydrogenation, and polymerization applications .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The use of Lutetium in these applications has been found to be effective .
Production of Phosphors
- Scientific Field : Material Science
- Application Summary : Lutetium Sulfate is used in making phosphors .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The use of Lutetium Sulfate in the production of phosphors has been found to be effective .
Laser Crystals
- Scientific Field : Optics
- Application Summary : Lutetium (III) oxide, a compound of lutetium, is an important raw material for laser crystals .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The use of lutetium (III) oxide in the production of laser crystals has been found to be effective .
Gas Detection
- Scientific Field : Material Science
- Application Summary : Lutetium bisphthalocyanine thin films are used for gas detection .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The use of lutetium bisphthalocyanine thin films in gas detection has been found to be effective .
Preparation of Specialty Glasses
- Scientific Field : Material Science
- Application Summary : Lutetium (III) oxide, a compound of lutetium, is sometimes used in the preparation of specialty glasses .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The use of lutetium (III) oxide in the production of specialty glasses has been found to be effective .
Room Temperature Superconductors
- Scientific Field : Physics
- Application Summary : A nitrogen-doped lutetium hydride may have a role in creating room temperature superconductors at 10 kbar .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The use of nitrogen-doped lutetium hydride in the creation of room temperature superconductors has been found to be effective .
Safety And Hazards
Lutetium (III) sulfate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . SHINE Technologies has announced the opening of the largest facility in North America dedicated to the production of non-carrier-added lutetium-177 .
Propiedades
IUPAC Name |
lutetium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENVQFRSQOLAE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890754 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium sulfate | |
CAS RN |
14986-89-1 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilutetium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



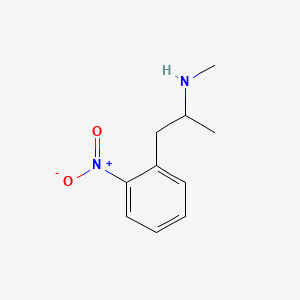
![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)
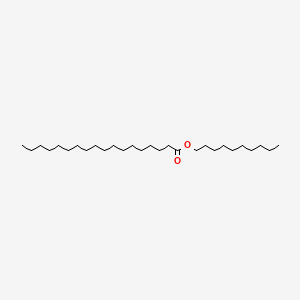
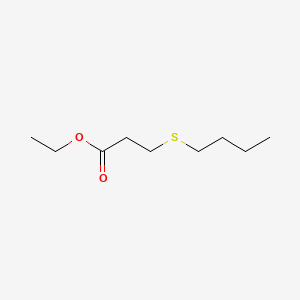
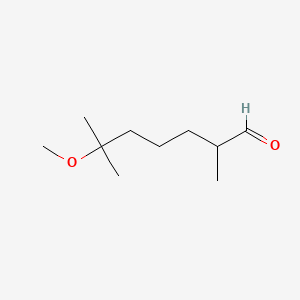

![3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1593871.png)
